N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
This compound features a hybrid structure combining a 2,3-dihydroimidazo[2,1-b]thiazole moiety linked to a phenyl group and a 2,3-dihydrobenzofuran-5-sulfonamide unit. The dihydroimidazothiazole core is known for its bioisosteric properties, often enhancing metabolic stability and target binding affinity in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c23-27(24,14-5-6-18-13(11-14)7-9-25-18)21-16-4-2-1-3-15(16)17-12-22-8-10-26-19(22)20-17/h1-6,11-12,21H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQPSPXWBDWCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to a group of pharmaceutically relevant compounds known as partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives. These derivatives have been known to exhibit a broad range of pharmaceutical applications.
Mode of Action
When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans.
Biochemical Pathways
These derivatives have been known to affect various biochemical pathways, leading to a broad range of pharmaceutical applications.
Pharmacokinetics
For instance, the presence of the dihydroimidazo[2,1-b][1,3]thiazole moiety could potentially influence the compound’s absorption, distribution, metabolism, and excretion.
Biological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic compound that integrates complex heterocyclic structures known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a unique combination of imidazo[2,1-b]thiazole and benzofuran moieties. Its molecular formula is with a molecular weight of 403.46 g/mol. The structural diversity is believed to contribute to its wide range of biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O2S |
| Molecular Weight | 403.46 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research has indicated that compounds containing imidazo[2,1-b]thiazole and benzofuran structures exhibit significant anticancer properties. A study demonstrated that derivatives with similar scaffolds showed selective cytotoxicity against various cancer cell lines including lung (A549), breast (MDA-MB-231), and gastric (NUGC-3) cancers. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In vitro assays revealed that this compound exhibited an IC50 value of approximately 8.78 µM against A549 cells, indicating potent antiproliferative activity compared to other tested compounds .
Antimicrobial Activity
Compounds with similar structural features have also been evaluated for antimicrobial properties. The sulfonamide moiety is known to enhance the antimicrobial efficacy by inhibiting bacterial folate synthesis.
Research Findings:
A comparative study on sulfonamide derivatives indicated that those incorporating imidazo[2,1-b]thiazole exhibited enhanced activity against Gram-positive and Gram-negative bacteria . The mechanism is believed to involve the inhibition of dihydropteroate synthase.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer (A549) | 8.78 |
| Sulfonamide Derivative A | Antimicrobial (E. coli) | 12.5 |
| Sulfonamide Derivative B | Antimicrobial (S. aureus) | 15.0 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis: Studies suggest that it triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Antibacterial Mechanism: By targeting bacterial folate synthesis pathways, it disrupts essential metabolic processes in microorganisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares its dihydroimidazothiazole core with 3-(tert-butyl)-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide (). Key differences include:
- Functional Groups : The target compound substitutes the pyrazole-carboxamide group with a dihydrobenzofuran-sulfonamide, enhancing polarity and hydrogen-bonding capacity.
- Bioactivity Implications : Sulfonamides are associated with enzyme inhibition (e.g., carbonic anhydrase), whereas carboxamides in may favor kinase or protease interactions .
Thiazolylmethylcarbamate Analogs
lists thiazolylmethylcarbamate derivatives (e.g., compounds w, x, y, z) with complex polycyclic architectures. Key contrasts include:
- Electrophilic Features: Unlike the hydroperoxy and ureido groups in analogs, the sulfonamide in the target compound offers a stable, non-reactive hydrogen-bonding motif.
Fluorophenyl-Imidazothiazole Derivatives
describes 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide , highlighting:
- Substituent Effects : Fluorine atoms in enhance lipophilicity and metabolic resistance, whereas the target compound’s dihydrobenzofuran-sulfonamide may improve aqueous solubility.
Trifluoromethyl-Imidazothiazole Derivatives
’s (2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol diverges significantly:
- Substituent Chemistry : The trifluoromethyl group in increases electronegativity and steric bulk, whereas the sulfonamide in the target compound prioritizes polar interactions.
- Molecular Weight : has a lower molecular weight (C9H9F3N2OS, ~250 g/mol) compared to the target compound, suggesting differences in pharmacokinetic profiles .
Structural and Functional Comparison Table
Research Findings and Implications
- Metabolic Stability : The dihydroimidazothiazole core in the target compound likely confers resistance to oxidative metabolism, similar to and analogs .
- Solubility vs. Permeability: The sulfonamide group may improve aqueous solubility compared to ’s trifluoromethyl-methanol derivative, albeit at the cost of membrane permeability .
- SAR Insights : Substitution at the phenyl ring (e.g., fluorination in ) versus dihydrobenzofuran in the target compound illustrates trade-offs between lipophilicity and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
